molecular formula C10H11BrO2Zn B14895359 3-Allyloxy-4-methoxyphenylZinc bromide

3-Allyloxy-4-methoxyphenylZinc bromide

Cat. No.: B14895359
M. Wt: 308.5 g/mol
InChI Key: NKQPSTNCHHSWFM-UHFFFAOYSA-M
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Description

3-Allyloxy-4-methoxyphenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of both allyloxy and methoxy groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyloxy-4-methoxyphenylzinc bromide typically involves the reaction of 3-allyloxy-4-methoxyphenyl bromide with zinc dust in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-allyloxy-4-methoxyphenyl bromide+Zn3-allyloxy-4-methoxyphenylzinc bromide\text{3-allyloxy-4-methoxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-allyloxy-4-methoxyphenyl bromide+Zn→3-allyloxy-4-methoxyphenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent volume, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Allyloxy-4-methoxyphenylzinc bromide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: It can be reduced to form the corresponding hydrocarbons.

    Substitution: The zinc bromide moiety can be substituted with other nucleophiles in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions varying depending on the specific reaction.

Major Products Formed

    Oxidation: Phenols or quinones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted aromatic compounds, depending on the nucleophile used.

Scientific Research Applications

3-Allyloxy-4-methoxyphenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-allyloxy-4-methoxyphenylzinc bromide involves its role as a nucleophilic reagent in cross-coupling reactions. The zinc atom coordinates with the bromide, forming a reactive intermediate that can undergo nucleophilic attack on electrophilic centers. This process is facilitated by the presence of palladium or nickel catalysts, which help to activate the electrophile and promote the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

    3-Allyloxy-4-methoxyphenylmagnesium bromide: Another organometallic reagent used in similar reactions but with different reactivity due to the presence of magnesium instead of zinc.

    3-Allyloxy-4-methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions, offering different selectivity and reaction conditions.

    3-Allyloxy-4-methoxyphenylsilane: Employed in hydrosilylation reactions, providing unique reactivity compared to zinc-based reagents.

Uniqueness

3-Allyloxy-4-methoxyphenylzinc bromide is unique due to its specific reactivity profile, which is influenced by the presence of the zinc atom. This compound offers distinct advantages in terms of selectivity and reaction conditions, making it a valuable tool in organic synthesis.

Properties

Molecular Formula

C10H11BrO2Zn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-2-prop-2-enoxybenzene-4-ide

InChI

InChI=1S/C10H11O2.BrH.Zn/c1-3-8-12-10-7-5-4-6-9(10)11-2;;/h3-4,6-7H,1,8H2,2H3;1H;/q-1;;+2/p-1

InChI Key

NKQPSTNCHHSWFM-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=[C-]C=C1)OCC=C.[Zn+]Br

Origin of Product

United States

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